molecular formula C13H15NO3 B1469231 (4E)-2-acetamido-5-phenylpent-4-enoic acid CAS No. 52161-75-8

(4E)-2-acetamido-5-phenylpent-4-enoic acid

Cat. No. B1469231
CAS RN: 52161-75-8
M. Wt: 233.26 g/mol
InChI Key: AIEJRZUUJDOANL-VMPITWQZSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, IUPAC name, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and odor .


Synthesis Analysis

This involves the methods used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, acidity or basicity (pH), reactivity, etc .

Scientific Research Applications

Antimicrobial Activity Synthesis

The compound has been utilized as a key starting material for synthesizing a novel series of heterocyclic compounds, such as pyridazinones and thiazoles derivatives, through Michael addition reactions. These synthesized compounds have been studied for their antimicrobial activities, indicating the potential of (4E)-2-acetamido-5-phenylpent-4-enoic acid in developing new antimicrobial agents (El-Hashash et al., 2014).

Enzyme Inactivation in C-terminal Amidation

Research has shown the compound's efficacy as an inactivator in the process of C-terminal amidation, a crucial post-translational modification for neuropeptide activation. The compound's olefinic functionality is integrated into peptide analogs, making it a potent inactivator of peptidylglycine alpha-mono-oxygenase, an enzyme involved in the amidation process. This points towards its potential application in regulating biological processes and as a tool in biochemical research (Feng et al., 2000).

Heterocyclic Compound Synthesis

The compound serves as a precursor for synthesizing various heterocyclic and spiro compounds, which are crucial in medicinal chemistry for developing new drugs and studying biological systems. Its reactivity with different nucleophiles to form novel heterocyclic structures emphasizes its versatility and utility in synthetic organic chemistry (Rizk, 2012).

Asymmetric Hydrogenation Studies

Asymmetric hydrogenation of derivatives of this compound has been explored, offering a pathway to synthesize δ-amino acids, which are valuable in pharmaceutical synthesis and as building blocks in organic synthesis. The study of these hydrogenation processes contributes to the development of enantioselective synthetic methods, which are crucial for producing optically active pharmaceuticals (Starodubtseva et al., 2010).

Influenza Neuraminidase Inhibition

The compound has been implicated in studies focused on influenza neuraminidase inhibition, showcasing its potential as a scaffold for developing anti-influenza agents. By synthesizing analogs and evaluating their activity against influenza neuraminidase, researchers can identify new therapeutic leads to combat influenza infections (Mauldin et al., 2001).

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, handling precautions, and disposal methods of the compound .

properties

IUPAC Name

(E)-2-acetamido-5-phenylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-10(15)14-12(13(16)17)9-5-8-11-6-3-2-4-7-11/h2-8,12H,9H2,1H3,(H,14,15)(H,16,17)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEJRZUUJDOANL-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC(C/C=C/C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-2-acetamido-5-phenylpent-4-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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